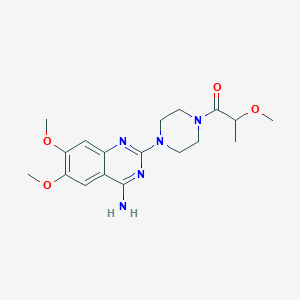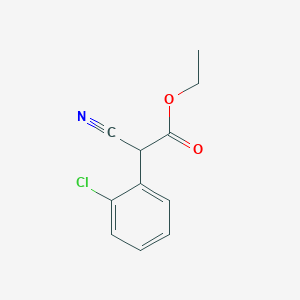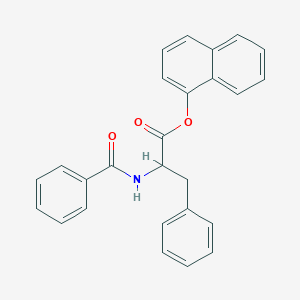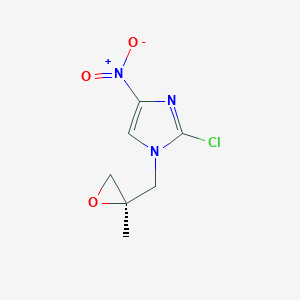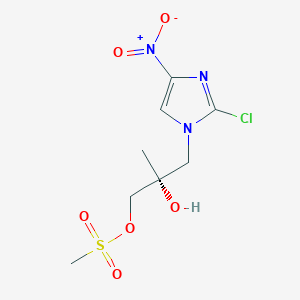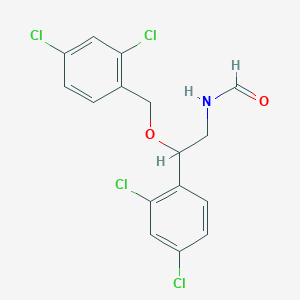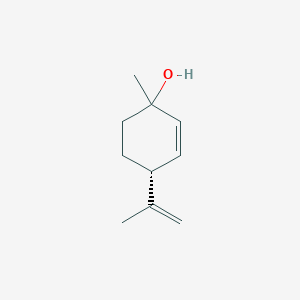
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Descripción general
Descripción
“(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is a chemical compound that has a role as a plant metabolite . It is also known as cis-Isolimonenol and can be used for the synthesis of cannabidiol (CBD) .
Synthesis Analysis
The synthesis process of “(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” includes several steps . After the dropwise addition, the temperature is increased to 20°C and stirred for 6 hours. Water is added to stand and separate the liquid, the aqueous phase is extracted with n-hexane, the organic phase is combined and washed with 10% sodium carbonate aqueous solution. Ethanol is added to the concentrated solution, concentrated again, and the operation is repeated twice. The mixture is cooled down to 0-5 ℃, stirred for 3 hours, filtered to obtain filter cake. The filter cake is added to 10L chloroform, heated to 62 ℃ for reflux reaction overnight, and then distilled under reduced pressure to obtain "(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol" .
Molecular Structure Analysis
The molecular formula of “(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is C10H16O . Its molecular weight is 152.23 .
Chemical Reactions Analysis
“(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” can be used as an intermediate in organic synthesis for the synthesis of cannabidiol .
Physical And Chemical Properties Analysis
“(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol” is a colorless to light yellow to brown liquid . It has a density of 0.9398 and a boiling point of 69-70 °C (Press: 3 Torr) .
Aplicaciones Científicas De Investigación
Potential in Parkinson's Disease Treatment :
- A study by Ardashov et al. (2019) showed that a related compound, a monoepoxide derivative of "(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol," promoted the survival of cultured dopamine neurons and could restore locomotor activity in a mouse model of Parkinson's disease. This suggests potential neuroprotective and neurorestorative properties for similar compounds (Ardashov et al., 2019).
- Another study by Ardashov et al. (2011) found that "(1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol" itself demonstrated potent antiparkinsonian activity in animal models, suggesting its potential as a therapeutic agent for Parkinson's disease (Ardashov et al., 2011).
Chemical Synthesis Applications :
- Research by Benyahya et al. (2011) explored the synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry, indicating the broader chemical utility of compounds with similar structures in producing polyhydroxyurethanes (Benyahya et al., 2011).
- Valente et al. (2009) reported on the synthesis of natural products using 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes, highlighting the role of similar compounds in the synthesis of complex natural products (Valente et al., 2009).
Antiparkinsonian Derivatives Research :
- A study by Ardashov et al. (2013) synthesized and evaluated the antiparkinsonian activity of N-, O-, S-, and C-derivatives of a related compound, underscoring the importance of functional groups in such compounds for antiparkinsonian activity (Ardashov et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMHJQMNACGDI-RGURZIINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(C=C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468060 | |
| Record name | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | |
CAS RN |
861892-40-2 | |
| Record name | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



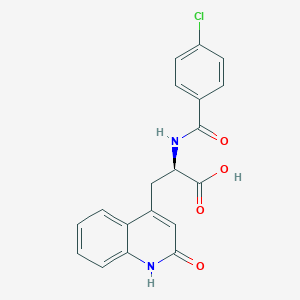
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
